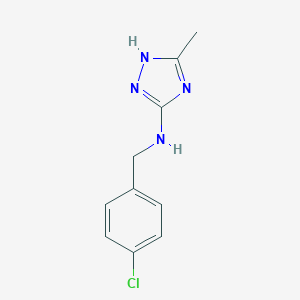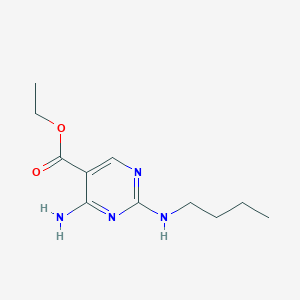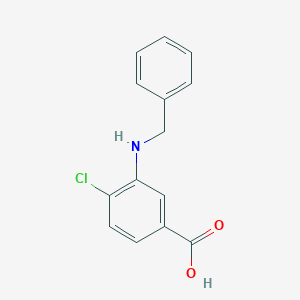
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as CBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is still not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine may exert its biological activities through the inhibition of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the enhancement of plant immunity against fungal pathogens. In addition, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity in mammalian cells, and its potential for use in various applications. However, the limitations of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine include its limited solubility in water, which may affect its efficacy in certain applications, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One potential direction is the development of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine-based therapeutics for the treatment of fungal and bacterial infections and cancer. Another potential direction is the optimization of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine synthesis methods to improve its efficacy and reduce its cost. Additionally, the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine's mechanism of action and its potential applications in material science and agriculture may lead to the development of new functional materials and crop protection strategies.
In conclusion, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
合成法
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 5-methyl-4H-1,2,4-triazole-3-thiol, followed by subsequent reactions with sodium hydroxide and ammonium chloride. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a fungicide to control plant diseases. In material science, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChIキー |
LRLRGEUDCHUSTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)

![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)

![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)